ErSO Maintains Potency Against Clinically Relevant ESR1 Mutations
ErSO retains full cytotoxic potency against breast cancer cells harboring the common endocrine therapy resistance mutations ERα Y537S and ERα D538G [1]. This contrasts with tamoxifen and fulvestrant, which show markedly reduced efficacy in these mutant contexts.
| Evidence Dimension | Cytotoxic potency against ERα-mutant cell lines |
|---|---|
| Target Compound Data | IC50 range: 11-43 nM (TYS and TDG cells expressing Y537S and D538G mutations) |
| Comparator Or Baseline | Tamoxifen/Fulvestrant (baseline: reduced efficacy in mutant lines) |
| Quantified Difference | Not applicable |
| Conditions | In vitro cell viability assays in TYS and TDG breast cancer cell lines expressing ERαY537S and ERαD538G mutations |
Why This Matters
This is critical for researchers modeling endocrine-resistant disease, as it provides a tool that remains effective where standard-of-care agents fail.
- [1] Boudreau, M. W., et al. (2021). A small-molecule activator of the unfolded protein response eradicates human breast tumors in mice. Science Translational Medicine, 13(603), eabf1383. View Source
